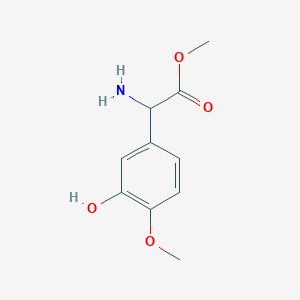
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate typically involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde.
Reduction: Formation of 2-amino-2-(3-hydroxy-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amino group can also interact with receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate: Similar structure but lacks the amino group.
2-Amino-4-methoxyphenol: Contains an amino and methoxy group but lacks the ester functionality.
Homovanilic acid methyl ester: Similar structure with a methoxy and hydroxy group but different positioning.
Uniqueness
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate is unique due to the presence of both an amino group and an ester functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H13NO4/c1-14-8-4-3-6(5-7(8)12)9(11)10(13)15-2/h3-5,9,12H,11H2,1-2H3 |
InChI Key |
SFQDLGQKEISKMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















